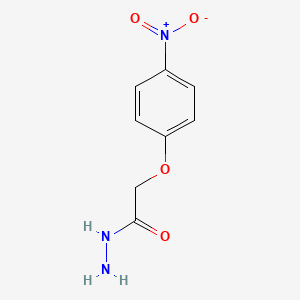

4-Nitrophenoxyacetic acid hydrazide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPKZWIKLVUGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226090 | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75129-74-7 | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075129747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 75129-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Nitrophenoxyacetic Acid Hydrazide and Its Analogues

Precursor Synthesis and the Formation of 4-Nitrophenoxyacetic Acid Hydrazide

The synthesis of this compound typically begins with the preparation of its precursor, 4-nitrophenoxyacetic acid. A common method involves the reaction of p-nitrophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521) solution. The reaction mixture is refluxed, and upon completion, acidified to precipitate the crude 4-nitrophenoxyacetic acid, which can be purified by recrystallization. prepchem.com

The subsequent conversion of 4-nitrophenoxyacetic acid to its corresponding hydrazide is a crucial step. This is generally achieved by reacting the acid with hydrazine (B178648) hydrate (B1144303). nih.gov A more specific method involves the esterification of 4-nitrophenoxyacetic acid, for example, with ethanol (B145695), to form the corresponding ethyl ester. This ester is then heated under reflux with hydrazine hydrate to yield this compound. njppp.com This reaction is a standard procedure for converting esters to hydrazides. nih.gov

A detailed synthesis involves heating a mixture of ethyl 2-(4-nitrophenoxy)acetate with hydrazine hydrate in ethanol under reflux for several hours. njppp.com Upon cooling, the resulting solid product, this compound, is filtered off and can be recrystallized from a suitable solvent like absolute ethanol to achieve high purity. njppp.com The successful formation of the hydrazide is confirmed by spectroscopic methods such as IR, 1H NMR, and mass spectrometry, which show characteristic signals for the NH, NH2, and C=O groups. njppp.com

Table 1: Synthesis of this compound

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrophenol | Chloroacetic acid, Sodium hydroxide | Reflux | 4-Nitrophenoxyacetic acid | 25-30 g from 35 g p-nitrophenol | prepchem.com |

| Ethyl 2-(4-nitrophenoxy)acetate | Hydrazine hydrate, Ethanol | Reflux for 5 hours | 2-(4-nitrophenoxy)acetohydrazide | 90% | njppp.com |

Derivatization Strategies for Structural Modification and Analogue Generation

The presence of the hydrazide moiety in this compound allows for a variety of derivatization reactions, leading to the synthesis of a broad spectrum of analogues. These strategies include condensation reactions to form hydrazones, cyclization to generate heterocyclic systems, and the formation of N,N'-bis(phenoxyacetyl)hydrazine derivatives.

Hydrazone (Arylidene) Formation through Condensation Reactions

Hydrazones are a significant class of compounds formed by the reaction of hydrazides with aldehydes or ketones. wikipedia.orgresearchgate.net The synthesis of hydrazone derivatives of this compound involves a condensation reaction with various aromatic aldehydes. njppp.comnih.gov

The general procedure consists of reacting this compound with an equimolar amount of a substituted aromatic aldehyde in a suitable solvent, such as ethanol. njppp.com The reaction is typically carried out under reflux for several hours, often with the addition of a catalytic amount of acetic acid. njppp.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the resulting solid product, the corresponding arylidene hydrazide (hydrazone), is purified by recrystallization. njppp.com This method has been successfully employed to synthesize a range of hydrazones with high yields. njppp.comnih.gov

Table 2: Synthesis of Hydrazone Derivatives from this compound

| Aldehyde Reactant | Reaction Conditions | Product (Hydrazone) | Yield | Reference |

|---|---|---|---|---|

| Various aromatic aldehydes | Ethanol, Acetic acid, Reflux for 6 hours | Corresponding arylidene hydrazides | 84–92% | njppp.com |

| Appropriate aromatic aldehydes | Condensation reaction | Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid | 23-98% | nih.gov |

Cyclization Reactions to Form Heterocyclic Analogues (e.g., Oxadiazoles (B1248032), Triazoles)

The versatile nature of this compound extends to its use as a key intermediate in the synthesis of various five-membered heterocyclic rings, most notably oxadiazoles and triazoles.

Oxadiazole Synthesis: 1,3,4-Oxadiazoles are commonly synthesized from acid hydrazides. nih.gov One established method involves the cyclization of an acid hydrazide with formic acid. For instance, reacting this compound with formic acid under reflux for an extended period leads to the formation of a 1,3,4-oxadiazole (B1194373) derivative. njppp.com

Another prevalent route to 1,3,4-oxadiazoles involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification. njppp.comajol.info This method is known for its high yields. mdpi.com The intermediate potassium salt is formed, and subsequent treatment with hydrochloric acid yields the desired 5-substituted-1,3,4-oxadiazole-2-thiol.

Triazole Synthesis: 1,2,4-Triazoles can also be synthesized from acid hydrazides. A common approach is the Einhorn–Brunner reaction, which involves the condensation of a hydrazide with a diacylamine. scispace.comresearchgate.net Another method, the Pellizzari reaction, involves heating a mixture of an amide and an acyl hydrazide. researchgate.net More directly, 4-amino-1,2,4-triazoles can be prepared by heating the corresponding oxadiazole with hydrazine hydrate. ajol.info Furthermore, 4-aryl-4H-1,2,4-triazole-3-thiols can be obtained through the ring closure of arylthiosemicarbazides in an alkaline medium. bingol.edu.tr The synthesis of 1,2,4-triazoles can also be achieved from hydrazides via amidrazones, which are then cyclized. organic-chemistry.org

Table 3: Synthesis of Heterocyclic Analogues from this compound

| Target Heterocycle | Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivative | Formic acid | Reflux for 15 hours | 80% | njppp.com |

| 5-(4-nitrophenoxymethyl)-1,3,4-oxadiazole-2-thiol | Potassium hydroxide, Carbon disulfide, Ethanol | Reflux for 10 hours, then acidification | 85% | njppp.com |

| 4-Amino-1,2,4-triazole derivative | 1,3,4-Oxadiazole intermediate, Hydrazine hydrate | Reflux for 8 hours | Not specified | ajol.info |

Synthesis of N,N'-bis(Phenoxyacetyl)hydrazine Derivatives

N,N'-bis(phenoxyacetyl)hydrazine derivatives, also known as diacylhydrazines, represent another class of compounds that can be synthesized from phenoxyacetic acid hydrazide precursors. While the direct acylation of monoacyl hydrazines to obtain diacylhydrazines can be challenging, alternative synthetic routes have been developed. dergipark.org.tr

An interesting and unexpected synthesis of N,N'-bis(phenoxyacetyl)hydrazine was observed during the attempted synthesis of 4-thiazolidinone (B1220212) derivatives. dergipark.org.tr The reaction of a phenoxyacetohydrazide hydrazone with sulfanyl (B85325) acids, or even p-toluenesulfonic acid, under anhydrous conditions did not yield the expected cyclocondensation product. Instead, it resulted in the formation of N,N'-bis(phenoxyacetyl)hydrazine in high purity and yield. dergipark.org.trdergipark.org.tr This reaction involves the participation of two molecules of the starting hydrazone. istanbul.edu.tr The proposed mechanism suggests an acid-catalyzed process involving a transition intermediate and electron shifts, leading to the formation of the diacylhydrazine. dergipark.org.tr This discovery presents a novel and efficient procedure for the synthesis of various N,N'-bis(substituted phenoxyacetyl)hydrazine derivatives. dergipark.org.tristanbul.edu.tr

Table 4: Synthesis of N,N'-bis(Phenoxyacetyl)hydrazine Derivatives

| Starting Material | Reagents | Reaction Conditions | Product | Key Observation | Reference |

|---|---|---|---|---|---|

| N'-(4-ethylcyclohexylidene)phenoxyacetohydrazide | Sulfanyl acids or p-toluenesulfonic acid | Anhydrous conditions | N,N'-bis(phenoxyacetyl)hydrazine | Unexpected product with high purity and yield | dergipark.org.trdergipark.org.tr |

Compound Names Mentioned in the Article

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitrophenoxyacetic acid |

| p-Nitrophenol |

| Chloroacetic acid |

| Sodium hydroxide |

| Hydrazine hydrate |

| Ethanol |

| Ethyl 2-(4-nitrophenoxy)acetate |

| Acetic acid |

| Formic acid |

| Carbon disulfide |

| Potassium hydroxide |

| Hydrochloric acid |

| 5-(4-nitrophenoxymethyl)-1,3,4-oxadiazole-2-thiol |

| N,N'-bis(phenoxyacetyl)hydrazine |

| N'-(4-ethylcyclohexylidene)phenoxyacetohydrazide |

| p-Toluenesulfonic acid |

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal structural details. For 4-Nitrophenoxyacetic acid hydrazide, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Absorption Spectroscopy, and Mass Spectrometry (MS), is utilized for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be predicted based on the molecule's structure and data from closely related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a characteristic AA'BB' system of two doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The two protons ortho to the nitro group would be the most deshielded. The methylene (B1212753) protons (-O-CH₂-) adjacent to the ether oxygen and the carbonyl group would likely appear as a singlet at approximately δ 4.5-5.0 ppm. The protons of the hydrazide group (-NH-NH₂) would appear as two separate, broad signals that are exchangeable with D₂O. The -NH proton is expected around δ 9.0-10.0 ppm, while the -NH₂ protons would be found further upfield, typically around δ 4.0-5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would be expected to show eight distinct signals. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons would appear between δ 110-165 ppm, with the carbon attached to the nitro group (C-NO₂) and the carbon attached to the ether oxygen (C-O) being the most deshielded within this group. The methylene carbon (-O-CH₂-) would be expected in the range of δ 60-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to -NO₂) | 8.2 - 8.4 (d) | 124 - 126 |

| Aromatic CH (ortho to -OCH₂-) | 7.0 - 7.2 (d) | 114 - 116 |

| Aromatic C (ipso to -OCH₂-) | - | 162 - 164 |

| Aromatic C (ipso to -NO₂) | - | 141 - 143 |

| Methylene (-OCH₂-) | 4.7 - 4.9 (s) | 65 - 68 |

| Carbonyl (C=O) | - | 168 - 170 |

| Amine (-NH₂) | 4.3 - 4.6 (br s) | - |

| Amide (-NH-) | 9.4 - 9.7 (br s) | - |

Infrared (IR) absorption spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include strong, sharp peaks for the asymmetric and symmetric stretching of the nitro group (N-O) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The carbonyl group (C=O) of the hydrazide moiety should exhibit a strong absorption band around 1670-1700 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-O-C stretching of the ether linkage would be visible in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide & Amine (N-H) | Stretching | 3200 - 3400 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1670 - 1700 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Nitro (N-O) | Asymmetric Stretching | ~1520 |

| Nitro (N-O) | Symmetric Stretching | ~1340 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1260 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₉N₃O₄), high-resolution mass spectrometry would show a molecular ion peak [M]⁺ at an m/z value corresponding to its monoisotopic mass of approximately 211.0593 Da.

The fragmentation pattern in the mass spectrum provides further structural information. Plausible fragmentation pathways would include the cleavage of the ether bond, leading to fragments corresponding to the 4-nitrophenoxy cation (m/z 139) or the acetohydrazide radical cation. Another common fragmentation would be the loss of the hydrazide group (-NHNH₂) or parts thereof. The presence of the nitro group can also lead to characteristic fragments from the loss of NO₂ (46 Da) or NO (30 Da).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Possible Origin |

| [M]⁺ | [C₈H₉N₃O₄]⁺ | 211 | Molecular Ion |

| [M - NO₂]⁺ | [C₈H₉N₃O₂]⁺ | 165 | Loss of nitro group |

| [C₆H₄NO₃]⁺ | [C₆H₄NO₃]⁺ | 138 | Fragment from ether cleavage |

| [C₇H₇N₂O₂]⁺ | [C₇H₇N₂O₂]⁺ | 151 | Loss of -CONHNH₂ |

| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93 | Phenoxy fragment |

Single Crystal X-ray Diffraction for Molecular Geometry Determination

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula. For a pure sample, the experimental and calculated values should agree within a narrow margin (typically ±0.4%).

The theoretical elemental composition of this compound (C₈H₉N₃O₄) is calculated based on its molecular weight of 211.17 g/mol .

Table 4: Elemental Composition of this compound (C₈H₉N₃O₄)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Calculated Composition (%) |

| Carbon (C) | 12.01 | 8 | 96.08 | 45.52% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.30% |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 19.91% |

| Oxygen (O) | 16.00 | 4 | 64.00 | 30.31% |

| Total | 211.182 | 100.04% |

Pharmacological Efficacy and Biological Activities of 4 Nitrophenoxyacetic Acid Hydrazide and Its Derivatives

In Vitro Antiproliferative and Anticancer Evaluations

Derivatives of 4-nitrophenoxyacetic acid hydrazide have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. These studies are crucial in the preliminary stages of anticancer drug discovery, providing insights into the structure-activity relationships that govern their efficacy.

Assessment in Human Breast Carcinoma Cell Lines (e.g., MCF-7)

A number of studies have highlighted the antiproliferative effects of this compound derivatives against human breast carcinoma cell lines, particularly the MCF-7 cell line. researchgate.netnih.govnih.govafricanjournalofbiomedicalresearch.comnih.govmdpi.comnih.govorientjchem.org For instance, a series of hydrazide-hydrazone derivatives were synthesized and evaluated for their anticancer activities, with some compounds showing notable efficacy against the MCF-7 breast cancer cell line. nih.gov The antiproliferative activity of these derivatives is often compared to standard chemotherapeutic drugs like tamoxifen. researchgate.net The structural design of these molecules plays a significant role in their biological activity, with different substituents on the core structure leading to varied levels of cytotoxicity. researchgate.net

Interactive Table: Antiproliferative Activity of this compound Derivatives in MCF-7 Cells

| Compound/Derivative | IC50 (µM) | Reference |

| Hydrazide-hydrazone derivative 3h | 2.99 | nih.gov |

| s-Triazine-hydrazone derivative 4b | Potent activity | researchgate.net |

| s-Triazine-hydrazone derivative 4c | Potent activity | researchgate.net |

| N'-(4H-benzo[b] nih.govCurrent time information in Bangalore, IN.thiazine-3-carbonyl) benzene (B151609) sulfonyl-hydrazide S4 | 2.6 | africanjournalofbiomedicalresearch.com |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2 | 0.013 | nih.gov |

Efficacy against Human Melanoma and Lung Carcinoma Cell Lines (e.g., A-375, SPC-A1, NCI-H446, A549)

The anticancer potential of this compound derivatives extends to other aggressive cancers like melanoma and lung carcinoma. Studies have shown that certain derivatives exhibit significant cytotoxicity against human melanoma cell lines such as A-375. nih.govmdpi.comresearchgate.netnih.govnih.govmdpi.com For example, a synthetic nitro-flavone derivative demonstrated the ability to sensitize A375 melanoma cells to cisplatin, a conventional chemotherapy drug. nih.govresearchgate.net

In the context of lung cancer, derivatives have been tested against various cell lines including A549, SPC-A1, and NCI-H446. africanjournalofbiomedicalresearch.comnih.govresearchgate.netnih.gov Nitroquinolone fused acylhydrazones, which share structural similarities with derivatives of this compound, have shown promising anti-proliferative activity against non-small cell human lung cancer cell lines. nih.gov

Interactive Table: Efficacy of Related Derivatives against Melanoma and Lung Cancer Cell Lines

| Derivative Class | Cell Line | Activity | Reference |

| Nitro-flavone derivative | A-375 (Melanoma) | Sensitizes to cisplatin | nih.govresearchgate.net |

| Nifuroxazide | A-375 (Melanoma) | Potent anti-proliferative activity | nih.gov |

| Nitroquinolone fused acylhydrazones | Non-small cell lung cancer | Anti-proliferative activity | nih.gov |

| N'-(4H-benzo[b] nih.govCurrent time information in Bangalore, IN.thiazine-3-carbonyl) benzene sulfonyl-hydrazide S4 | A504 (Lung) | IC50 = 4.1 µM | africanjournalofbiomedicalresearch.com |

| 4-acyloxy robustic acid derivatives | A-549 (Lung) | Potent in-vitro cytotoxicity | nih.gov |

Cytotoxicity Profiling in Other Cancer Cell Lines (e.g., Hep-G2, Sarcoma 180)

The cytotoxic profile of this compound and its analogs has been further explored in other cancer cell lines, including the human liver cancer cell line Hep-G2 and Sarcoma 180. researchgate.netnih.govnih.gov Research on 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), a related hydrazone, has provided insights into its activity against Sarcoma 180 cells. nih.gov Similarly, certain 4-acyloxy robustic acid derivatives have been evaluated for their anticancer activities against HepG2 cells, among others, showing potent in-vitro cytotoxicity. nih.gov

Enzyme Inhibition Studies

Beyond their direct cytotoxic effects on cancer cells, derivatives of this compound have been investigated for their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens and cancer cells.

Investigation of Urease Enzyme Inhibitory Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. researchgate.netnih.govnih.govscispace.com Therefore, the inhibition of urease is a promising therapeutic strategy. Several studies have reported the potent urease inhibitory activity of this compound derivatives. researchgate.netresearchgate.netscielo.brresearchgate.netnih.govresearchgate.netkoreascience.krnih.gov For instance, two new hydrazone compounds derived from 4-nitrophenoxy)acetohydrazide, namely N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, exhibited strong urease inhibitory activities with IC50 values of 8.4 and 20.2 μM, respectively. researchgate.net These values are significantly lower than that of the standard urease inhibitor, acetohydroxamic acid (IC50 = 37.0 μM), indicating their high potency. researchgate.net

Interactive Table: Urease Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µM) | Reference |

| N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 8.4 | researchgate.net |

| N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 20.2 | researchgate.net |

| Acetohydroxamic acid (Standard) | 37.0 | researchgate.net |

| Thiazole thioacetamide (B46855) quinazolinone derivative 8a | 4.72 | nih.gov |

| Thiourea (Standard) | 22.50 | nih.gov |

Evaluation against DNA Gyrase B, Cathepsin B, Thymidylate Synthase, and VEGFR-2

The inhibitory potential of this compound derivatives has also been explored against other key enzymes. While direct studies on this compound itself against DNA Gyrase B, Cathepsin B, Thymidylate Synthase, and VEGFR-2 are not extensively documented in the provided context, related heterocyclic compounds have shown activity against some of these targets. For example, quinazolinone-based derivatives have been investigated as VEGFR-2 kinase inhibitors. mdpi.com Thymidylate synthase is a well-established target for anticancer drugs, and inhibitors of this enzyme can induce cell death. nih.govnih.gov The broad structural framework of hydrazides and their derivatives makes them versatile scaffolds for designing inhibitors against a range of enzymatic targets.

Antimicrobial Activity Profile

Derivatives of this compound, particularly its thiosemicarbazide (B42300) and hydrazone forms, have been identified as possessing significant antimicrobial capabilities. The synthesis of such derivatives often involves the condensation of the parent hydrazide with various aldehydes, ketones, or isothiocyanates, yielding compounds with diverse structural features that can be screened for biological activity. The resulting molecules, such as Schiff bases (hydrazones) and 1,3,4-oxadiazoles, are well-documented classes of compounds with recognized antimicrobial potential. impactfactor.orgresearchgate.netresearchgate.net

The antibacterial efficacy of hydrazide derivatives is a subject of extensive research. Studies on various hydrazide-hydrazones have demonstrated activity against a broad range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. nih.gov For instance, research on hydrazones derived from other parent molecules has shown notable activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

The introduction of a nitro group (-NO₂) into a molecular structure, as is present in this compound, is a common strategy in medicinal chemistry to enhance antimicrobial effects. For example, hydrazide-hydrazones synthesized from 4-nitrobenzoic acid have shown promising antifungal activity. researchgate.net Similarly, studies on hydrazones of lactic acid found that derivatives containing a nitro substituent exhibited higher antibacterial activity. nih.gov This suggests that the nitro moiety in this compound derivatives could be crucial for their biological action.

While specific data for a comprehensive panel of bacteria for derivatives of this compound is not detailed in the available literature, the activity of structurally related compounds provides a strong indication of their potential. The table below is representative of the kind of antibacterial activity observed for nitro-containing hydrazone derivatives against common bacterial pathogens.

Representative Antibacterial Activity of Related Hydrazone Derivatives

| Bacterial Strain | Compound Type | Activity Measure (MIC in µg/mL) | Reference Compound (MIC in µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Nitro-substituted Hydrazone | 6.25 - 64 | Ampicillin (12.5) |

| Escherichia coli | Nitro-substituted Hydrazone | 12.5 - 128 | Ampicillin (25) |

| Pseudomonas aeruginosa | Nitro-substituted Hydrazone | 64 - >128 | Gentamicin (<16) |

| Bacillus subtilis | Aryl Hydrazone | 32 - 64 | Ciprofloxacin (5) |

| Proteus mirabilis | Aryl Hydrazone | 12 - 17 (Zone of Inhibition in mm) | Co-trimoxazole |

| Klebsiella pneumoniae | Pyrimidine Hydrazone | 12.5 (MDR strain) | Ampicillin |

Note: This table is illustrative, compiled from data on structurally related hydrazone compounds to represent typical activity. nih.govnih.gov Specific MIC values for derivatives of this compound were not available in the cited sources.

The general findings indicate that the structural modifications on the hydrazone scaffold play a critical role in determining the antifungal potency. Although specific data against Aspergillus flavus and Rhizopus stolonifer for derivatives of this compound are limited, the known activity of related compounds suggests a promising area for investigation.

Representative Antifungal Activity of Related Hydrazone Derivatives

| Fungal Strain | Compound Type | Activity Measure (MIC in µg/mL) | Reference Compound |

|---|---|---|---|

| Aspergillus niger | Hydrazone Derivative | >100 | Ketoconazole |

| Aspergillus flavus | Hydrazone Derivative | - | - |

| Rhizopus stolonifer | Hydrazone Derivative | - | - |

Anthelmintic Activity Assessments

Parasitic infections caused by helminths remain a significant global health issue, necessitating the development of new anthelmintic drugs. Hydrazone derivatives have been explored for this purpose, with some showing potent activity. researchgate.netresearchgate.net Research into thiosemicarbazide derivatives, which are synthesized from hydrazides, has shown particular promise. A study focusing on thiosemicarbazide derivatives containing the 4-nitrophenoxyacetic group specifically noted their potential anthelmintic activity. This provides a direct link between the parent compound, this compound, and this therapeutic application.

The mechanism of action for such compounds can vary, but their structural features are key to their efficacy. While detailed screening data for derivatives of this compound is not widely published, the findings for related structures are encouraging.

Antioxidant Potential and Free Radical Scavenging Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Consequently, there is significant interest in identifying novel antioxidant compounds. Hydrazide-hydrazone derivatives have been evaluated for their antioxidant properties, typically using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.net

Research indicates that the antioxidant capacity of these derivatives is highly dependent on their chemical structure. For hydrazones derived from this compound, the antioxidant activity would be significantly influenced by the nature of the aldehyde or ketone it is condensed with. Studies on other hydrazones have shown that the presence of a hydroxyl (-OH) group on the aromatic ring of the aldehyde portion is a key determinant of radical scavenging ability. For example, a hydrazide-hydrazone condensed with salicylaldehyde (B1680747) (which has a hydroxyl group) was found to be the most potent antioxidant in a series, even outperforming the standard antioxidant Trolox in the ABTS assay. nih.gov In contrast, derivatives lacking such a group showed little to no activity in the DPPH assay. nih.gov

This suggests that while the this compound moiety provides the core scaffold, the free radical scavenging capacity is primarily endowed by the substituents introduced during derivatization.

Representative Antioxidant Activity of Hydrazone Derivatives

| Derivative Type (Substituent on Aldehyde) | DPPH Scavenging Activity (% Inhibition at 250 µM) | ABTS Scavenging Activity (% Inhibition at 250 µM) |

|---|---|---|

| 2-Hydroxyphenyl (from Salicylaldehyde) | 61.27% | 90.49% |

| 4-Nitrophenyl | <10% | ~20% |

| Unsubstituted Phenyl | <10% | ~15% |

| Standard (Trolox) | 92.94% | - |

Note: This table is illustrative, based on data for structurally related hydrazones to demonstrate the influence of substituents on antioxidant activity. nih.gov

Computational Chemistry and Molecular Modeling Approaches in Research

Density Functional Theory (DFT) Calculations for Electronic Structure

A hypothetical DFT analysis of 4-Nitrophenoxyacetic acid hydrazide would likely show a concentration of electron density on the nitro group and the carbonyl oxygen of the hydrazide moiety, indicating potential sites for interaction with biological targets.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Low | Indicates ability to accept electrons |

| HOMO-LUMO Gap | Moderate to small | Suggests potential for charge transfer interactions |

| Dipole Moment | Significant | Implies polarity and potential for dipole-dipole interactions |

| Molecular Electrostatic Potential (MEP) | Negative potential around nitro and carbonyl groups | Highlights regions prone to electrophilic attack |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their bioactivity.

For a series of hydrazide derivatives, a QSAR study would involve compiling a dataset of compounds with their measured biological activities and then calculating a variety of molecular descriptors (e.g., physicochemical, topological, and electronic). nih.govrsc.org Statistical methods are then employed to build a regression model that correlates these descriptors with the observed activity. nih.gov

Although a specific QSAR model for this compound is not published, studies on related hydrazone derivatives have shown that descriptors such as hydrophobicity (logP), molar refractivity, and electronic parameters often play a significant role in their biological activity. nih.gov A QSAR model for a series including this compound would help in identifying the key structural modifications that could enhance its desired biological effect, be it antimicrobial, anticancer, or another therapeutic action.

Table 2: Key Descriptors in a Hypothetical QSAR Model for Hydrazide Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and target accessibility |

| Molar Refractivity | Relates to molecular volume and polarizability | |

| Electronic | Dipole Moment | Influences interactions with polar residues in a binding site |

| HOMO/LUMO Energies | Relate to the compound's ability to participate in charge transfer | |

| Topological | Wiener Index | Describes molecular branching and compactness |

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein at the atomic level.

While specific docking studies targeting this compound are not extensively documented, research on structurally similar p-nitrophenyl hydrazones has demonstrated their potential to interact with various enzymes. nih.gov Molecular docking simulations of this compound with a specific enzyme target, for instance, a bacterial or fungal enzyme, would elucidate its binding mode within the active site.

These simulations would reveal the key amino acid residues involved in the interaction, highlighting the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For example, the hydrazide moiety is a good hydrogen bond donor and acceptor, and the nitro group can also participate in hydrogen bonding and electrostatic interactions. The aromatic ring can engage in π-π stacking or hydrophobic interactions with corresponding residues in the active site.

Table 3: Hypothetical Key Interactions of this compound in an Enzyme Active Site

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bonding | Hydrazide (-CONHNH2) | Aspartic Acid, Glutamic Acid, Serine |

| Nitro Group (-NO2) | Arginine, Lysine | |

| Hydrophobic Interactions | Phenyl Ring | Leucine, Isoleucine, Valine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

By understanding the binding mode, molecular docking can provide strong hypotheses about the mechanism of inhibition. If this compound is found to bind in the active site of an enzyme in a way that prevents the natural substrate from binding, it would be predicted to be a competitive inhibitor.

For instance, if docking studies showed that the hydrazide group of the molecule chelates a metal ion that is essential for the catalytic activity of a metalloenzyme, this would suggest a mechanism of inhibition involving metal chelation. Similarly, if the molecule is shown to form a covalent bond with a reactive residue in the active site, this would point towards an irreversible inhibition mechanism. The insights gained from such predictive studies are crucial for the rational design of more potent and selective inhibitors.

Coordination Chemistry of 4 Nitrophenoxyacetic Acid Hydrazide and Its Metal Complexes

Synthesis and Characterization of Metal Chelates with Divalent and Trivalent Ions

The synthesis of metal complexes with hydrazide ligands typically involves the reaction of the hydrazide with a metal salt in a suitable solvent. It is anticipated that 4-nitrophenoxyacetic acid hydrazide would act as a bidentate or tridentate ligand, coordinating to metal ions through the carbonyl oxygen, the terminal amino nitrogen, and potentially the ether oxygen. The synthesis of its complexes with various divalent (such as Cu(II), Ni(II), Co(II), Zn(II)) and trivalent (such as Fe(III), Cr(III)) metal ions would be a critical first step in exploring their properties. However, specific literature detailing these synthetic procedures and the characterization of the resulting complexes of this compound is not currently available.

Characterization of such complexes would typically involve elemental analysis, molar conductance measurements, and magnetic susceptibility studies to determine their stoichiometry and the nature of the metal-ligand bonding.

Spectroscopic and X-ray Diffraction Analysis of Coordination Compounds

Spectroscopic techniques are crucial for elucidating the structure of coordination compounds. For metal complexes of this compound, Infrared (IR) spectroscopy would be expected to show shifts in the characteristic vibrational frequencies of the C=O and N-H bonds upon coordination to a metal ion. Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the complex and its geometry. Nuclear Magnetic Resonance (NMR) spectroscopy could offer insights into the ligand's conformation upon complexation.

Pharmacological Evaluation of Metal Complexes

The pharmacological properties of metal complexes are often enhanced compared to the free ligands. This is a key area of interest for hydrazide-based complexes.

Research on analogous hydrazide complexes has shown that chelation to a metal ion can significantly increase the cytotoxicity against various cancer cell lines. The metal ion can facilitate the transport of the ligand into the cell and can also be directly involved in the mechanism of cell death. Studies on similar compounds suggest that the introduction of a nitro group can influence the electronic properties of the complex, potentially enhancing its biological activity and selectivity towards cancer cells over normal cells. However, specific data on the cytotoxicity and selectivity of this compound metal complexes are not available in the current body of scientific literature.

Many metal complexes exert their anticancer effects by interacting with DNA, leading to cleavage of the DNA strands and inducing apoptosis (programmed cell death). The mechanism of DNA cleavage can be oxidative or hydrolytic. It is plausible that metal complexes of this compound could exhibit such properties. The planar aromatic ring of the ligand could facilitate intercalation with the DNA base pairs, while the metal center could catalyze the cleavage of the phosphodiester backbone. Furthermore, these complexes could trigger apoptotic pathways within cancer cells, a hallmark of effective anticancer agents. To date, no studies have been published that specifically investigate the DNA-cleaving and pro-apoptotic properties of metal complexes derived from this compound.

Structure Activity Relationship Sar Investigations and Design Principles for Analogues

Impact of Substituent Variation on Biological Potency

The biological activity of analogues derived from 4-Nitrophenoxyacetic acid hydrazide is significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the hydrazide moiety. Studies on related hydrazide and hydrazone compounds provide valuable insights into these relationships.

The core structure of this compound features a phenoxyacetic acid moiety linked to a hydrazide group. The nitro group at the para-position of the phenyl ring is a key feature. Modifications often involve the hydrazide group, which can be condensed with various aldehydes and ketones to form hydrazones. The substituents on the aldehyde or ketone fragment then offer a primary point of variation.

Research on a series of hydrazide-hydrazones has shown that the introduction of different substituents on the terminal benzene (B151609) ring can modulate biological activity. For instance, in a study of hydrazide-hydrazones as laccase inhibitors, derivatives of 4-hydroxybenzhydrazide (B196067) exhibited micromolar inhibitory activity. The SAR analysis revealed that a slim salicylic (B10762653) aldehyde framework was pivotal for stabilizing the molecule near the enzyme's substrate docking site. Furthermore, the presence of phenyl and bulky tert-butyl substituents at specific positions on the salicylic aldehyde fragment favored strong interactions with the substrate-binding pocket. mdpi.com

In the context of antimicrobial agents, the substitution pattern on the aromatic ring of hydrazone derivatives plays a critical role. For example, in a series of 4-aminoquinoline-hydrazones, various substituted benzaldehydes were used to create a library of compounds. While a detailed SAR is complex, the electronic properties and steric bulk of the substituents on the benzaldehyde (B42025) moiety were found to be significant for antibacterial activity. nih.gov

The following interactive data table summarizes the general impact of substituent variations on the biological potency of hydrazide derivatives, drawing parallels for potential analogues of this compound.

| Core Moiety | Substituent/Modification | Position of Variation | Observed Impact on Biological Potency | Reference |

| Hydrazide-hydrazone | Hydroxyl, Bromo, Methoxy groups | Terminal aromatic ring | Potent antibacterial activity | nih.gov |

| 1,3,4-Oxadiazole-hydrazide | Methyl (CH₃), Chloro (Cl) | Para-position of aromatic ring | Decrease in antimycobacterial activity | nih.gov |

| 1,3,4-Oxadiazole-hydrazide | Unsubstituted phenyl or heterocycle | Aromatic ring linked to hydrazide | Increase in antimycobacterial activity | nih.gov |

| 4-Hydroxybenzhydrazide-hydrazone | Phenyl, tert-Butyl | Salicylic aldehyde fragment | Favorable interaction with enzyme active site | mdpi.com |

Rational Design Strategies for Optimizing Pharmacological Profiles

Rational drug design aims to develop new therapeutic agents based on an understanding of the biological target and the mechanism of action. researchgate.net For analogues of this compound, these strategies focus on enhancing potency, selectivity, and pharmacokinetic properties.

One common strategy is the hybridization of molecular scaffolds. This involves combining the this compound core with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or enhanced activities. For example, the synthesis of hybrids combining 4-aminoquinoline (B48711) with hydrazones has been explored to develop new antibacterial agents. nih.gov This approach leverages the known antimicrobial properties of the quinoline (B57606) ring system.

Structure-based drug design is another powerful strategy, particularly when the three-dimensional structure of the biological target is known. Molecular docking studies can predict how different analogues of this compound might bind to the active site of an enzyme. chemrxiv.org This allows for the design of molecules with improved complementarity and stronger binding interactions. For instance, in the design of laccase inhibitors, molecular modeling was used to understand the interactions between hydrazide-hydrazone derivatives and the enzyme's active site, guiding the synthesis of more potent inhibitors. mdpi.com

The modification of the hydrazide linker itself is also a key design strategy. The hydrazide group can be cyclized to form heterocyclic rings like 1,3,4-oxadiazoles. This can enhance the lipophilicity of the compounds and may lock the molecule into a more favorable conformation for binding to its target. nih.gov The 1,3,4-oxadiazole (B1194373) ring can be considered a cyclic form of the hydrazide motif found in the antitubercular drug isoniazid (B1672263) (INH). nih.gov

Furthermore, isosteric replacement is a common tactic in rational drug design. This involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. For example, in the development of pyrazinoic acid analogues as antitubercular agents, ring and carboxylic acid bioisosteres were tested to improve potency and overcome resistance. nih.gov A similar approach could be applied to the this compound scaffold.

The following interactive data table illustrates some of the rational design strategies that could be applied to optimize the pharmacological profiles of this compound analogues.

| Design Strategy | Description | Potential Outcome | Exemplified by/Reference |

| Molecular Hybridization | Combining the core structure with other known pharmacophores. | Synergistic or enhanced biological activity, novel mechanisms of action. | Synthesis of 4-aminoquinoline-hydrazone hybrids. nih.gov |

| Structure-Based Design | Utilizing the 3D structure of the biological target to design complementary ligands. | Increased potency and selectivity, understanding of binding modes. | Molecular docking of p-nitrophenyl hydrazones. chemrxiv.org |

| Scaffold Hopping/Cyclization | Replacing the core scaffold or cyclizing flexible linkers to create novel heterocyclic systems. | Improved pharmacokinetic properties, novel intellectual property. | Formation of 1,3,4-oxadiazole rings from hydrazides. nih.gov |

| Isosteric/Bioisosteric Replacement | Substituting atoms or groups with others that have similar properties. | Enhanced potency, improved metabolic stability, reduced toxicity. | Design of pyrazinoic acid analogues. nih.gov |

Advanced Applications and Future Research Directions

Utility as Biotinylation Reagents in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, biotinylation is a crucial technique for labeling and isolating proteins of interest. Biotin hydrazides, in general, are valuable reagents for this purpose as they can react with carbonyl groups present in proteins, often introduced through oxidative damage or specific enzymatic modifications. nih.govresearchgate.net This labeling allows for the subsequent capture of the tagged proteins using streptavidin-based affinity chromatography. nih.gov

While the direct application of 4-nitrophenoxyacetic acid hydrazide as a biotinylation reagent is not extensively documented in readily available literature, its structural features suggest a potential utility in this area. The hydrazide group provides the reactive handle for conjugation to proteins. ontosight.ai Furthermore, the development of cleavable biotinylation reagents is a significant area of research in proteomics, as it allows for the release of the isolated proteins from the streptavidin matrix, facilitating their analysis by mass spectrometry. nih.govbroadpharm.com The linkage in this compound could potentially be engineered to be cleavable, for instance, under specific pH conditions, which would enhance its utility in proteomics workflows.

Future research could focus on synthesizing biotinylated derivatives of this compound and evaluating their efficacy as cleavable biotinylation reagents. Key parameters to investigate would include the efficiency of protein labeling, the conditions required for cleavage, and the compatibility of the reagent with standard proteomics techniques.

Exploration in Related Materials Science and Emerging Technologies

The inherent reactivity and structural characteristics of this compound also make it a candidate for exploration in materials science. Hydrazide derivatives are known to be versatile building blocks in the synthesis of polymers and other functional materials. ontosight.ai The presence of the aromatic nitro group in this compound can influence the electronic and optical properties of any resulting materials. ontosight.ai

Research in this area could involve the use of this compound as a monomer or cross-linking agent in polymerization reactions. The resulting polymers could exhibit unique properties, such as thermal stability, specific conductivity, or nonlinear optical behavior, which are of interest for various emerging technologies. For instance, polymers incorporating this moiety might find applications in the development of novel sensors, electronic devices, or high-performance coatings. Further investigation into the synthesis and characterization of such materials is warranted to fully understand their potential.

Investigation of Synergistic Therapeutic Effects

The concept of synergistic therapy, where the combination of two or more drugs results in an enhanced therapeutic effect, is a promising strategy in modern medicine, particularly in cancer treatment. nih.govnih.govmdpi.commdpi.com Hydrazide derivatives have been investigated for their potential as therapeutic agents, exhibiting a wide range of biological activities. nih.gov

While studies specifically detailing the synergistic therapeutic effects of this compound are limited, the broader class of hydrazones and related compounds has shown promise in combination therapies. For example, some studies have demonstrated that certain natural compounds can enhance the anticancer effects of conventional chemotherapeutic drugs. nih.gov The investigation of this compound in combination with existing anticancer drugs could reveal potential synergistic interactions. The nitroaromatic group present in the molecule could also play a role in its biological activity.

Future research should focus on in vitro and in vivo studies to evaluate the potential of this compound and its derivatives to enhance the efficacy of established therapeutic agents. Such studies would involve assessing the combined effect on cancer cell lines, exploring the underlying mechanisms of action, and determining any potential for reducing drug resistance.

Development of Novel Drug Delivery Systems

The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy of drugs while minimizing their side effects. Targeted drug delivery, which aims to deliver a drug to a specific site in the body, is a major focus of this field. nih.gov The chemical structure of this compound offers possibilities for its incorporation into novel drug delivery systems.

The reactive hydrazide group can be used to conjugate the molecule to drug carriers, such as nanoparticles or polymers. ontosight.ai This conjugation could be designed to be stable under normal physiological conditions but cleavable at the target site, for example, in the acidic microenvironment of a tumor. nih.gov This pH-sensitive release mechanism would allow for the targeted delivery of a therapeutic agent.

Further research is needed to design and synthesize drug delivery systems incorporating this compound. These studies should evaluate the loading capacity and release kinetics of the system, as well as its targeting efficiency and biocompatibility. The unique properties of this compound could be harnessed to create sophisticated drug delivery platforms for a variety of therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-nitrophenoxyacetic acid hydrazide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves condensation of 4-nitrophenoxyacetic acid with hydrazine hydrate. A common protocol includes refluxing the acid with excess hydrazine in ethanol, followed by purification via recrystallization . For optimization, Response Surface Methodology (RSM) with central composite design can systematically vary parameters (e.g., temperature, molar ratios) to maximize yield and minimize by-products, as demonstrated in solvent-free enzymatic synthesis of analogous hydrazides .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

- Answer : Key methods include:

- IR spectroscopy : To confirm the presence of hydrazide (-NH-NH₂) and nitro (-NO₂) groups.

- NMR (¹H, ¹³C) : For structural elucidation of substituents and aromatic protons.

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.

- Elemental analysis : For validating purity and stoichiometry .

Q. How is zebrafish (Danio rerio) embryo toxicity testing applied to evaluate this compound derivatives?

- Answer : Follow OECD Test No. 236 guidelines:

Expose fertilized embryos to graded concentrations (e.g., 0.05–500 µmol/mL) of the compound.

Monitor mortality, teratogenicity (e.g., spinal deformities), and cardiotoxicity over 96 hours.

Use RP6 (a low-toxicity derivative) as a comparative control to assess structure-dependent safety profiles .

Advanced Research Questions

Q. What mechanistic insights explain the inhibition of myeloperoxidase (MPO) by benzoic acid hydrazide analogs, and how do structural modifications affect potency?

- Answer : 4-Aminobenzoic acid hydrazide (4-ABAH) inhibits MPO via a two-step mechanism:

Heme displacement : The hydrazide group binds MPO’s active site, ejecting heme without requiring iron release.

Irreversible inactivation : Ester bond cleavage in MPO disrupts its peroxidase activity (IC₅₀ = 0.3 µM) . Substituents like nitro groups (e.g., 4-nitrophenoxyacetic moiety) enhance binding affinity by increasing electron-withdrawing effects, as seen in derivatives with improved IC₅₀ values .

Q. How can contradictory toxicity data among structurally similar hydrazide derivatives (e.g., RP3 vs. RP6) be resolved?

- Answer : Discrepancies arise from:

- Substituent effects : RP3’s higher toxicity (LC₅₀ < 0.1 µmol/mL) may stem from lipophilic groups enhancing membrane permeability, whereas RP6’s polar moieties reduce bioavailability .

- Metabolic stability : Evaluate hepatic microsome assays to identify detoxification pathways (e.g., cytochrome P450-mediated oxidation) that differ between derivatives.

- Dose-response modeling : Use Hill equation analysis to compare steepness of toxicity curves, indicating cooperative binding or off-target effects .

Q. What strategies are employed in structure-activity relationship (SAR) studies of this compound metal complexes?

- Answer : Key approaches include:

- Ligand functionalization : Introduce electron-donating groups (e.g., thiophene, pyridine) to enhance metal coordination and stability, as seen in nickel(II) hydrazone complexes .

- Spectroscopic validation : UV-Vis and EPR spectroscopy to assess geometric changes (e.g., square planar vs. octahedral) upon metal binding.

- Biological assays : Test DNA/BSA binding affinity (via fluorescence quenching) and radical scavenging activity to correlate structural features with bioactivity .

Q. How are computational methods integrated into designing hydrazide-based enzyme inhibitors (e.g., MAO-B)?

- Answer :

- Docking simulations : Predict binding poses of 4-nitrophenoxyacetic hydrazide derivatives within MAO-B’s flavin-binding pocket.

- QSAR modeling : Relate substituent descriptors (e.g., logP, molar refractivity) to inhibitory potency using partial least squares regression.

- MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. What bioconjugation strategies are used to enhance the therapeutic potential of this compound derivatives?

- Answer :

- PEGylation : Attach polyethylene glycol chains to improve solubility and pharmacokinetics.

- Targeted drug delivery : Conjugate with monoclonal antibodies via hydrazone linkages for site-specific release in acidic tumor microenvironments.

- Metal coordination : Develop platinum(II) complexes (e.g., [Pt(NH₃)(mbah)Cl₂]) to synergize anticancer activity with hydrazide’s inherent bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.